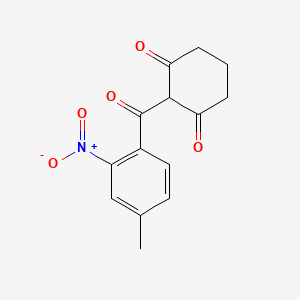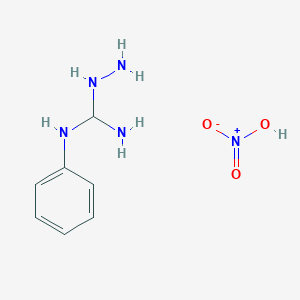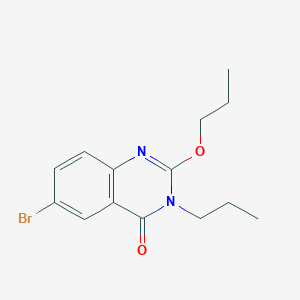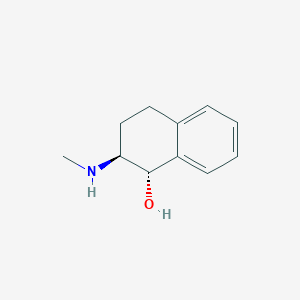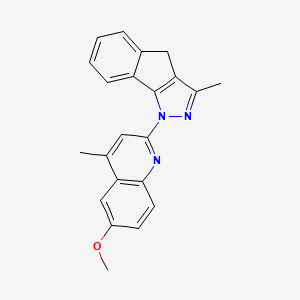
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indeno-pyrazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxy and methyl groups via nucleophilic or electrophilic substitution reactions.
Quinoline Derivatization: Attachment of the quinoline moiety through condensation or coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups to yield different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce various functional groups to the indeno-pyrazole core.
Scientific Research Applications
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- include:
Indeno(1,2-c)pyrazole Derivatives: Other derivatives with different substituents.
Quinoline Derivatives: Compounds with similar quinoline moieties.
Heterocyclic Compounds: Other heterocyclic compounds with similar ring structures.
Uniqueness
The uniqueness of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
CAS No. |
130946-68-8 |
|---|---|
Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(6-methoxy-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole |
InChI |
InChI=1S/C22H19N3O/c1-13-10-21(23-20-9-8-16(26-3)12-18(13)20)25-22-17-7-5-4-6-15(17)11-19(22)14(2)24-25/h4-10,12H,11H2,1-3H3 |
InChI Key |
KBWOTHNYUHKJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3C4=C(CC5=CC=CC=C54)C(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)

![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
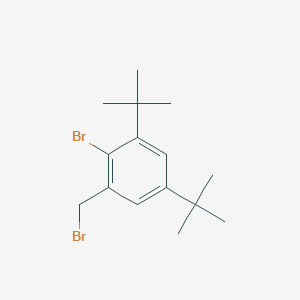
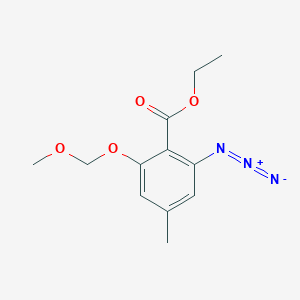
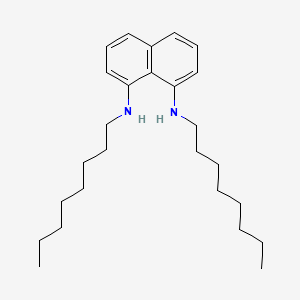

![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
